molecular formula C7H14ClNO2 B3011407 (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2408936-32-1

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride

Cat. No. B3011407
M. Wt: 179.64
InChI Key: FUIGDPWUJLIROT-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride, also known as DMCM, is a chemical compound that has been widely used in scientific research for its ability to bind to specific receptors in the brain. DMCM is a cyclopropane derivative that is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating brain activity.

Scientific Research Applications

(1) Synthesis and X-ray Study of Cyclopropane Derivatives The synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid involves alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate. X-ray crystal structure analysis reveals the cyclopropane rings possess a Z-configuration, and the cyclopropane ring atoms and attached atoms are disposed perpendicularly to each other. These compounds exhibit specific conformations and intermolecular hydrogen bonds, offering insights into their chemical behavior (Cetina et al., 2004).

(2) Synthesis and Biological Evaluation of Cyclopropyl Moiety with Bromophenol Derivatives Derivatives with a cyclopropyl moiety have been synthesized and evaluated for their inhibitory effects on certain enzymes. The process includes reduction, bromination, and hydrolysis, revealing that these derivatives are effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This indicates potential applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

(3) Hydrophobizing Properties of Carboxylic Acid N-[3-(dimethylamino)propyl]amide Hydrochlorides These compounds, prepared from carboxylic acid esters and N,N-dimethyl-1,3-diaminopropane, show potential as cationic surfactants for hydrophobization in oil fields. This suggests a significant role in enhancing oil recovery and production (Vlasova et al., 2017).

(4) Synthesis and Characterization of Glycosyl Esters of Cyclopropane Carboxylic Acid Research on cyclopropane carboxylic acid and its derivatives emphasizes their biological activity. The synthesis of new compounds and their characterization through elemental analyses and 1H NMR spectra provide valuable data on their potential applications in various scientific fields (Li, 2009).

properties

IUPAC Name

(1S,2R)-2-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)4-5-3-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIGDPWUJLIROT-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1C[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride

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